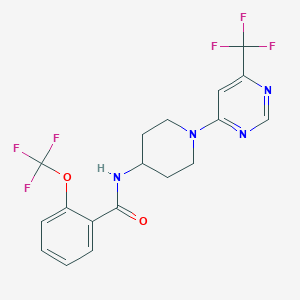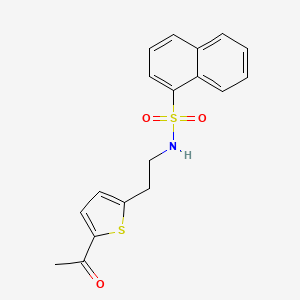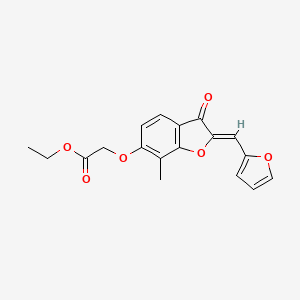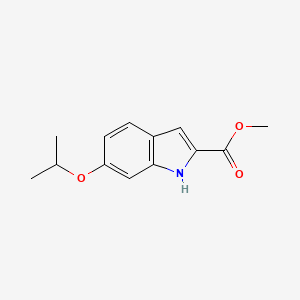
2-(trifluoromethoxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(trifluoromethoxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide" is a benzamide derivative with potential pharmacological properties. Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, similar to the compound , have been synthesized and evaluated for various biological activities, including antiarrhythmic activity in mice .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid in a 9-step process . This suggests that the synthesis of the compound would also be a multi-step process, potentially involving the use of similar starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of a related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, showed two independent molecules with different orientations of the pyridine ring relative to the benzene ring . This indicates that the molecular structure of benzamide derivatives can exhibit conformational diversity, which may affect their biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including substitutions and modifications of their functional groups. For instance, the desmethylation of a methoxy group to form a hydroxy group was performed on a related compound to obtain a precursor for radiolabeling . This suggests that the compound could also be modified through similar chemical reactions to create derivatives with different properties or for use in imaging studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of trifluoromethyl groups can affect the lipophilicity and potential oral bioavailability of these compounds . The presence of multiple trifluoromethyl groups, as in the compound , would likely contribute to its overall hydrophobic character and could impact its pharmacokinetic properties.
Applications De Recherche Scientifique
Metabolic Pathways and Antineoplastic Applications
Research into similar compounds, such as Flumatinib, a tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML), provides insights into the metabolism of these compounds in humans. Flumatinib's metabolism involves processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting the role of electron-withdrawing groups like trifluoromethyl in facilitating these reactions (Gong et al., 2010).
Synthesis and Antiarrhythmic Activity
Another analog, N-(piperidylalkyl)trifluoroethoxybenzamides, including Flecainide Acetate, demonstrates the synthesis and evaluation of compounds for oral antiarrhythmic activity. This research underscores the significance of the trifluoroethoxy group and its derivatives in developing therapeutic agents (Banitt et al., 1977).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds, including pyrimidine derivatives, showcase potential as COX inhibitors, indicating the broader applicability of pyrimidine-based structures in medicinal chemistry (Abu‐Hashem et al., 2020).
Electrophoretic Separation and Analysis
The development of nonaqueous capillary electrophoresis for the separation of compounds like Imatinib Mesylate and related substances illustrates the importance of structural analysis and purity assessment in pharmaceutical sciences. This method facilitates the separation and characterization of complex mixtures, essential for the development and quality control of pharmaceutical compounds (Ye et al., 2012).
Potassium Channel Openers for Epilepsy Treatment
Research into N-pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 potassium channel openers for epilepsy treatment underscores the therapeutic potential of pyrimidine derivatives. This research highlights the structural optimization process for achieving selective channel opening activity, contributing to the development of new epilepsy treatments (Amato et al., 2011).
Propriétés
IUPAC Name |
2-(trifluoromethoxy)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N4O2/c19-17(20,21)14-9-15(26-10-25-14)28-7-5-11(6-8-28)27-16(29)12-3-1-2-4-13(12)30-18(22,23)24/h1-4,9-11H,5-8H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFLOYOPLMGPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2OC(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)
![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)



![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2546233.png)

![Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2546237.png)
![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)
![1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2546245.png)